molecular formula C3H8O10P2 B1196330 3-phospho-D-glyceroyl dihydrogen phosphate

3-phospho-D-glyceroyl dihydrogen phosphate

Cat. No.: B1196330
M. Wt: 266.04 g/mol
InChI Key: LJQLQCAXBUHEAZ-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phospho-D-glyceroyl dihydrogen phosphate is the (R)-enantiomer of 3-phosphoglyceroyl dihydrogen phosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is an acyl monophosphate and a 2,3-bisphosphoglyceric acid. It derives from a D-glyceric acid. It is a conjugate acid of a 3-phosphonato-D-glyceroyl phosphate(4-).

Scientific Research Applications

Enzymatic Reactions and Metabolic Pathways

3-phospho-D-glyceroyl dihydrogen phosphate plays a critical role in various enzymatic reactions and metabolic pathways. It is an intermediate in glycolysis, where it is involved in the oxidative phosphorylation of D-glyceraldehyde 3-phosphate. This process is catalyzed by the enzyme glyceraldehyde-3-phosphate dehydrogenase, which has been shown to have a broad specificity for acyl acceptors (Byers, She, & Alayoff, 1979). Further, it is involved in the conversion of diol into aldehyde, a process that is critical in glycolysis and is the rate-limiting step in the catalytic oxidation of D-glyceraldehyde 3-phosphate by NAD+ (Trentham, McMurray, & Pogson, 1969).

Structural and Vibrational Properties

The structural and vibrational properties of this compound and related compounds have been studied using quantum chemistry methods. These studies provide insights into the accurate computation of phosphorylated biological compounds, which is essential for understanding their roles in biological systems (Sharma, Ohanessian, & Clavaguéra, 2014).

Synthesis and Stability

Research has focused on the synthesis of enantiomerically pure glyceraldehyde 3-phosphates, including this compound. This research is important for understanding the stability and behavior of these compounds in different pH environments, which is relevant for their role in metabolic pathways (Gauss, Schoenenberger, & Wohlgemuth, 2014).

Role in Cellular Metabolism and Immune Response

This compound is a critical component in the regulation of carbon partitioning in plants, affecting the synthesis of starch and sucrose. It plays a role in the regulatory mechanisms that control these pathways, influencing the distribution of carbon between different metabolic processes (Preiss, 1984). Additionally, it has been identified as a critical mobile inducer of systemic immunity in plants, playing a significant role in systemic acquired resistance (SAR) (Chanda et al., 2011).

Analytical Techniques

Advanced analytical techniques, such as 31P nuclear magnetic resonance, have been employed to study enzyme-substrate and enzyme-inhibitor complexes involving this compound. This research enhances our understanding of the mechanisms of enzymatic reactions and the role of this compound in these processes (Campbell, Jones, Kiener, & Waley, 1979).

Biochemical Significance

The biochemical significance of this compound and its analogs has been explored in various studies. For example, research on phosphonomethyl analogues of phosphate ester glycolytic intermediates has provided insights into the behavior of these compounds in glycolytic enzymes, demonstrating their similarity to natural phosphates (Dixon & Sparkes, 1974).

Properties

Molecular Formula

C3H8O10P2

Molecular Weight

266.04 g/mol

IUPAC Name

phosphono (2R)-2-hydroxy-3-phosphonooxypropanoate

InChI

InChI=1S/C3H8O10P2/c4-2(1-12-14(6,7)8)3(5)13-15(9,10)11/h2,4H,1H2,(H2,6,7,8)(H2,9,10,11)/t2-/m1/s1

InChI Key

LJQLQCAXBUHEAZ-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)OP(=O)(O)O)O)OP(=O)(O)O

SMILES

C(C(C(=O)OP(=O)(O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(=O)OP(=O)(O)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phospho-D-glyceroyl dihydrogen phosphate
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Reactant of Route 4
3-phospho-D-glyceroyl dihydrogen phosphate
Reactant of Route 5
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Reactant of Route 6
3-phospho-D-glyceroyl dihydrogen phosphate

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